1,2,4-Benzenetris(carboxylic acid ethyl) ester
Overview
Description
1,2,4-Benzenetris(carboxylic acid ethyl) ester is an organic compound with the molecular formula C15H18O6. It is a derivative of benzenetricarboxylic acid where the carboxylic acid groups are esterified with ethanol. This compound is used in various chemical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Triethyl benzene-1,2,4-tricarboxylate, also known as 1,2,4-Benzenetris(carboxylic acid ethyl) ester, is a complex organic compound. Similar compounds have been shown to exhibit cytotoxic activity against cancer cell lines .
Mode of Action
It’s known that the compound can be synthesized through a reaction involving ethyl propiolate . The reaction under catalytic conditions transforms the substrate, forming primarily benzene products .
Result of Action
Similar compounds have shown variable performance against cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have been reported to interact with various enzymes and proteins . For instance, benzene homologues tethered with 1,2,4-triazole and 1,3,4-thiadiazole motifs have shown cytotoxic activity against cancer cells via the inhibition of the histone demethylase LSD1 .
Cellular Effects
Similar compounds have shown variable performance against cancer cell lines, exhibiting selectivity by active analogs .
Molecular Mechanism
Similar compounds have shown inhibitory effects on the histone demethylase LSD1, which could potentially lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown variable performance against cancer cell lines over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetris(carboxylic acid ethyl) ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of 1,2,4-benzenetricarboxylic acid, triethyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous distillation may be employed to remove the water formed during the reaction, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Benzenetris(carboxylic acid ethyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed back to the corresponding carboxylic acids and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 1,2,4-Benzenetricarboxylic acid and ethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: 1,2,4-Benzenetricarboxylic acid triol.
Scientific Research Applications
1,2,4-Benzenetris(carboxylic acid ethyl) ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving ester hydrolysis and enzyme activity.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of plasticizers, resins, and coatings.
Comparison with Similar Compounds
- 1,2,4-Benzenetricarboxylic acid, trimethyl ester
- 1,2,4-Benzenetricarboxylic acid, tris(2-ethylhexyl) ester
- 1,2,4-Benzenetricarboxylic acid, trioctyl ester
Uniqueness: 1,2,4-Benzenetris(carboxylic acid ethyl) ester is unique due to its specific ester groups derived from ethanol, which impart distinct physical and chemical properties compared to its analogs with different ester groups. This uniqueness makes it suitable for specific applications where the properties of ethanol-derived esters are desired.
Properties
IUPAC Name |
triethyl benzene-1,2,4-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQRWJDOKUJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162013 | |
Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14230-18-3 | |
Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | triethyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is significant about the formation of triethyl benzene-1,2,4-tricarboxylate in the described research?
A1: The research highlights the catalytic activity of a novel dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex in the cyclotrimerization of alkynes. While the primary focus is on the formation of benzene products through this reaction, the specific formation of triethyl benzene-1,2,4-tricarboxylate from ethyl propiolate is noteworthy. The research demonstrates the catalyst's ability to facilitate the [formation of this specific benzene isomer (triethyl benzene-1,2,4-tricarboxylate) as the major product, alongside the 1,3,5-isomer, in a roughly 5:1 ratio] []. This selectivity is valuable for potential applications requiring specific benzene derivatives.
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